molecular formula C13H14N4O4S B2584313 ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate CAS No. 1203303-17-6

ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate

Cat. No.: B2584313
CAS No.: 1203303-17-6
M. Wt: 322.34
InChI Key: OOYPAXXLWGZJEF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: Starting with a suitable precursor, such as 4-methyl-6-oxopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

    Introduction of the thiazole ring: The thiazole ring is introduced via a condensation reaction with a thioamide derivative.

    Acetylation: The intermediate product undergoes acetylation to introduce the acetamido group.

    Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate: Unique due to its combined pyrimidine and thiazole rings.

    This compound analogs: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of heterocyclic rings, which imparts distinct chemical and biological properties not found in other compounds.

I

Properties

IUPAC Name

ethyl 2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O4S/c1-3-21-12(20)9-6-22-13(15-9)16-10(18)5-17-7-14-8(2)4-11(17)19/h4,6-7H,3,5H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYPAXXLWGZJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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